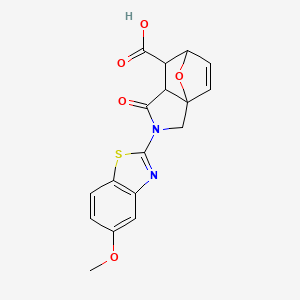

(3aS,6R)-2-(5-methoxy-1,3-benzothiazol-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

This compound is a polycyclic heterocyclic molecule featuring a fused isoindole core with a 3a,6-epoxy bridge and a 1,3-benzothiazole substituent. The 5-methoxy group on the benzothiazole ring introduces electron-donating properties, influencing electronic distribution and intermolecular interactions. The carboxylic acid moiety at position 7 enhances solubility in polar solvents and provides a site for derivatization. Its synthesis typically involves multi-step cyclization and functionalization reactions, though specific protocols remain proprietary or underreported in open literature .

Properties

IUPAC Name |

3-(5-methoxy-1,3-benzothiazol-2-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-23-8-2-3-11-9(6-8)18-16(25-11)19-7-17-5-4-10(24-17)12(15(21)22)13(17)14(19)20/h2-6,10,12-13H,7H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKYSQQEFVALOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N3CC45C=CC(O4)C(C5C3=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3aS,6R)-2-(5-methoxy-1,3-benzothiazol-2-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic molecule characterized by its unique stereochemistry and functional groups. Its structure combines a hexahydroisoindole framework with a benzothiazole moiety. This combination suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications.

Structural Overview

The compound features several notable structural elements:

- Benzothiazole Moiety : Known for its broad range of biological activities including antimicrobial and antiviral properties.

- Epoxyisoindole Framework : This structure is often associated with anticancer activity.

- Methoxy Group : The presence of this group can enhance solubility and bioactivity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound's structural similarities to known active compounds suggest it may also possess similar activities. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methoxybenzothiazole | Benzothiazole ring | Antimicrobial |

| Isoindole derivatives | Isoindole core | Anticancer |

| Benzothiazole derivatives | Benzothiazole core | Antiviral |

Studies have shown that benzothiazoles can inhibit various bacterial strains. For example, the minimal inhibitory concentrations (MIC) for certain derivatives have been reported as low as 3.12 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli . The specific arrangement of substituents in our compound may enhance its bioactivity compared to simpler benzothiazole derivatives.

Anticancer Activity

The epoxyisoindole structure is linked to anticancer properties. Compounds with similar frameworks have demonstrated the ability to inhibit cancer cell proliferation. A study highlighted that modifications in the substituents at the C-2 position of benzothiazoles significantly affect their anticancer activity . This suggests that our compound could be evaluated for its potential in cancer therapy.

Case Studies and Research Findings

-

Antimicrobial Screening :

- A study screened various benzothiazole derivatives against Gram-positive (Bacillus subtilis) and Gram-negative (E. coli) bacteria. Only a few compounds showed significant activity, highlighting the importance of structural modifications .

- The most active compounds had electron-donating groups which enhanced their antimicrobial efficacy.

- Structure-Activity Relationship (SAR) :

Scientific Research Applications

Anticancer Properties

Recent research highlights the significant anticancer potential of benzothiazole derivatives. The compound in focus has shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (Carcinoma) | 1.0 | AKT/ERK pathway inhibition |

| Compound B | A549 (Lung) | 2.0 | Apoptosis induction |

| Compound C | H1299 (Lung) | 4.0 | Cell cycle arrest |

These compounds often target key signaling pathways involved in cancer progression, providing a promising avenue for therapeutic development.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits significant anti-inflammatory effects. Studies utilizing the λ-carrageenan-induced paw edema model in mice demonstrate its efficacy in reducing inflammation compared to standard treatments like diclofenac sodium.

Table 2: Anti-inflammatory Activity Results

| Compound Name | Dosage (mg/kg) | Inhibition (%) | Comparison to Diclofenac (%) |

|---|---|---|---|

| Compound D | 10 | 75 | 70 |

| Compound E | 20 | 68 | 65 |

| Compound F | 15 | 80 | 70 |

These findings suggest that modifications in the chemical structure can enhance anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substitutions on the benzothiazole ring significantly influence biological activity:

- Chloro Substitution : Enhances anticancer activity by increasing lipophilicity and improving receptor binding.

- Methoxy Group : Contributes to anti-inflammatory activity by modulating cytokine levels such as IL-6 and TNF-α.

This knowledge is critical for designing new derivatives with improved efficacy.

Dual-action Potential

A notable study evaluated various benzothiazole derivatives for their dual-action potential against cancer and inflammation. The results indicated that compounds with both chloro and methoxy groups exhibited synergistic effects in reducing tumor growth while simultaneously lowering inflammatory markers in vivo. This dual-action capability is particularly valuable in developing multi-target therapeutic agents.

Benzothiazole Derivatives in Tuberculosis Treatment

Recent advances also highlight the synthesis of benzothiazole-based compounds aimed at treating tuberculosis. These compounds demonstrated promising in vitro and in vivo activities against Mycobacterium tuberculosis, showcasing the versatility of benzothiazole derivatives in addressing infectious diseases as well as cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on core scaffold modifications, substituent variations, and stereochemical differences. Below is a comparative analysis:

Core Structure Influence :

- The target’s epoxyisoindole core introduces puckering (quantified via Cremer-Pople parameters ), which affects molecular rigidity and binding affinity compared to the planar pyrazolopyridine in Analog 2.

- Analog 1 shares the epoxyisoindole scaffold but lacks the benzothiazole substituent, leading to reduced electronic delocalization and altered reactivity .

Substituent Effects :

- The 5-methoxybenzothiazole group in the target compound enhances electron density at the heterocycle, favoring electrophilic substitution reactions. This contrasts with Analog 2’s unsubstituted benzothiazole, which exhibits lower regioselectivity .

- The carboxylic acid in the target and Analog 1 improves aqueous solubility, whereas Analog 2’s ethyl ester derivative requires hydrolysis for activation .

Analog 1’s (3AS,6R,7S,7aR) stereochemistry introduces additional stereocenters, complicating synthesis but offering opportunities for enantioselective applications .

Physicochemical and Reactivity Data

Q & A

Q. What are the standard synthetic routes for this compound, and what experimental conditions are critical for high yield?

The compound is synthesized via multi-step reactions involving indole and thiazole precursors. A typical method includes refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. Reflux durations (3–5 hours), solvent choice (acetic acid), and stoichiometric ratios (1.1:1 for aldehyde:thiazolone) are critical for yield optimization. Post-reaction purification involves recrystallization from DMF/acetic acid mixtures .

Q. What spectroscopic techniques are recommended for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and epoxy groups. For crystalline derivatives, X-ray diffraction resolves absolute configurations .

Q. What safety protocols should be followed during handling?

Use PPE: nitrile gloves, lab coats, and ANSI-approved safety goggles. Conduct reactions in fume hoods to avoid inhalation of acetic acid vapors. Respiratory protection (e.g., NIOSH-certified N95 masks) is required if airborne particulates exceed permissible limits. Avoid aqueous discharge due to potential environmental toxicity .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products?

Optimize catalyst loading (e.g., sodium acetate at 1.0–2.0 equivalents) and reaction temperature (80–100°C). Solvent polarity adjustments (e.g., acetic acid with DMF) enhance solubility of intermediates. Monitor reaction progress via TLC or HPLC to terminate reflux at peak product formation .

Q. How should researchers address discrepancies between experimental and computational spectral data?

Cross-validate using multiple techniques:

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

Use molecular docking to assess interactions with biological targets (e.g., enzyme active sites). DFT calculations (B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict nucleophilic/electrophilic sites. Molecular dynamics simulations evaluate stability under physiological conditions .

Q. What methodologies explore its potential pharmacological applications?

- In vitro assays : Test inhibition of cyclooxygenase (COX) or kinase enzymes linked to inflammation/cancer.

- Structure-activity relationship (SAR) studies : Modify the benzothiazole or epoxyisoindole moieties to enhance selectivity.

- ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.